molecular formula C18H16N4O3 B7698930 4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide

4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide

Cat. No. B7698930
M. Wt: 336.3 g/mol
InChI Key: GSDYKORJHSWINX-UHFFFAOYSA-N
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Description

“4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide” is a chemical compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It is a derivative of 1,2,4-oxadiazoles, which are known for their anti-infective properties .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as our compound of interest, has been achieved by various research groups. One method involves the treatment of a precursor with hydroxyl amine hydrate to get amidoxime, followed by cyclization using acyl chloride and O-arylation .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, like our compound, consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. This structure can form four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the specific substituents present in the molecule. The oxadiazole ring can participate in various reactions due to its low aromaticity and the presence of the weak O–N bond .

Scientific Research Applications

4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been shown to have potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In drug discovery, this compound has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. In neuroscience, this compound has been shown to modulate the activity of ion channels, which makes it a potential tool for the study of neuronal function.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide is its versatility in various scientific fields. This compound can be used as a scaffold for the design and synthesis of novel compounds, making it a valuable tool in drug discovery. This compound can also be used to study the activity of ion channels, which makes it a potential tool for the study of neuronal function. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide. One direction is the investigation of the structure-activity relationship of this compound and its derivatives. This can lead to the design and synthesis of novel compounds with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases such as cancer and Alzheimer's disease. Finally, the study of the mechanism of action of this compound can lead to a better understanding of the function of ion channels and their role in neuronal function.

Synthesis Methods

The synthesis of 4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide involves a multi-step process that requires the use of various reagents and solvents. The starting material for the synthesis is 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzamide in the presence of a base to yield this compound. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

properties

IUPAC Name

4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c19-17(24)12-6-8-14(9-7-12)20-15(23)10-11-16-21-18(22-25-16)13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDYKORJHSWINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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